5-(Chloromethyl)-3-ethylisoxazole

Description

Significance of Isoxazole (B147169) Derivatives in Organic Synthesis

Isoxazole derivatives are a cornerstone of modern organic synthesis, prized for their diverse biological activities and their utility as versatile synthetic precursors. researchgate.netwisdomlib.org The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a feature in numerous pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govrsc.org

The stability of the isoxazole ring allows for extensive manipulation of its substituents, while the inherent weakness of the N-O bond provides a strategic point for ring-opening reactions under specific conditions. researchgate.net This dual nature makes isoxazoles valuable as "masked" forms of other functional groups, such as 1,3-dicarbonyls and β-hydroxy ketones, which can be revealed through controlled cleavage of the heterocyclic ring. researchgate.net Consequently, the synthesis of novel isoxazole derivatives remains an active area of research, driven by the continuous search for new therapeutic agents and functional molecules. nih.govbohrium.com

Overview of Chloromethylated Heterocycles as Reactive Intermediates

Chloromethylated heterocycles, such as 5-(Chloromethyl)-3-ethylisoxazole, are a class of highly reactive compounds that serve as pivotal building blocks in organic synthesis. The presence of a chloromethyl group (-CH2Cl) attached to a heterocyclic core introduces a potent electrophilic site. This functionality makes the molecule susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups. nih.gov

The reactivity of the chloromethyl group is often enhanced by the nature of the heterocyclic ring to which it is attached. In many cases, the ring system can stabilize the transition state of the substitution reaction, accelerating the process. nih.gov This high reactivity enables chemists to construct more complex molecular architectures by coupling the chloromethylated heterocycle with various nucleophiles, including amines, thiols, and carbanions. This versatility is a key reason why these intermediates are frequently employed in the synthesis of pharmaceuticals and other specialty chemicals. nih.gov

Historical Development and Emerging Trends in this compound Research

While specific historical milestones for this compound are not extensively documented in readily available literature, the development of synthetic routes to isoxazoles, in general, has been a focus of organic chemistry for decades. nih.gov Key methods for constructing the isoxazole ring include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632). researchgate.net

Emerging trends in the synthesis of isoxazole derivatives, which would be applicable to this compound, include the development of more efficient and environmentally friendly "green chemistry" approaches. rsc.org These may involve the use of water as a solvent or the application of organocatalysis to promote reactions. clockss.org Furthermore, there is a continuous drive to discover novel biological activities of isoxazole-containing compounds, which in turn fuels further synthetic efforts. rsc.orgbohrium.com Research into compounds like this compound is often driven by their potential as intermediates in the synthesis of new therapeutic agents.

Structural Features and Nomenclature of this compound

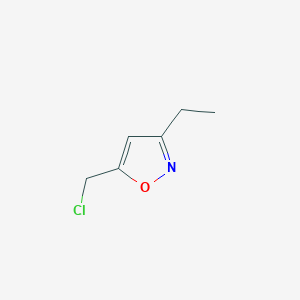

The structure of this compound is defined by a central isoxazole ring. An ethyl group (-CH2CH3) is attached to the 3-position of the ring, and a chloromethyl group (-CH2Cl) is bonded to the 5-position. The systematic IUPAC name for this compound is this compound.

The presence of the electronegative chlorine atom and the isoxazole ring's heteroatoms creates a specific distribution of electron density within the molecule, influencing its reactivity. The chloromethyl group, in particular, is a key reactive site, primed for nucleophilic attack.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H8ClNO |

| IUPAC Name | This compound |

| Key Functional Groups | Isoxazole Ring, Chloromethyl Group, Ethyl Group |

| Primary Reactive Site | Chloromethyl Group (Electrophilic Carbon) |

Properties

IUPAC Name |

5-(chloromethyl)-3-ethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYUFRCSIWOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494364 | |

| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64988-69-8 | |

| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-ethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloromethyl 3 Ethylisoxazole and Analogous Chloromethylisoxazoles

Direct Synthesis of 5-(Chloromethyl)-3-ethylisoxazole

The most straightforward route to this compound involves the chemical modification of a closely related precursor that already contains the 3-ethylisoxazole core.

A common and effective method for the synthesis of chloromethyl-substituted heterocycles is the chlorination of the corresponding hydroxymethyl analog. This transformation is typically achieved using standard chlorinating agents. For the synthesis of this compound, the precursor would be 5-Hydroxymethyl-3-ethylisoxazole.

The reaction involves the substitution of the hydroxyl group with a chlorine atom. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose. This method has been successfully applied to similar isoxazole (B147169) systems. For instance, (5-phenylisoxazol-3-yl)methanol (B154998) has been converted to 3-(chloromethyl)-5-phenylisoxazole (B76759) using thionyl chloride. researchgate.net This suggests a highly analogous and viable pathway for the target compound. The presence of the chlorine atom in the resulting molecule introduces a better leaving group compared to the hydroxyl group, enhancing its utility in subsequent nucleophilic substitution reactions. mdpi.com This principle is also well-established in furan (B31954) chemistry, where 5-(hydroxymethyl)furfural (HMF) is converted to the more reactive 5-(chloromethyl)furfural (CMF). mdpi.comrsc.org

Table 1: Representative Chlorination of Heterocyclic Methanols

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| (5-Phenylisoxazol-3-yl)methanol | Thionyl Chloride | 3-(Chloromethyl)-5-phenylisoxazole | researchgate.net |

General Approaches to Isoxazole Ring Construction

The [3+2] cycloaddition between a nitrile oxide (a 1,3-dipole) and a dipolarophile (such as an alkyne or an alkene) is one of the most powerful and widely used methods for synthesizing isoxazoles and their partially saturated analogs, isoxazolines. researchgate.netmdpi.comnih.govtandfonline.com

The reaction between a nitrile oxide and an alkyne is a direct and highly efficient route to substituted isoxazoles. nih.govnih.gov To synthesize this compound via this method, the required synthons would be pentanenitrile oxide (derived from pentanal oxime) and propargyl chloride (3-chloropropyne). The nitrile oxide is typically generated in situ from an aldoxime or a hydroximoyl chloride. nih.gov

The regioselectivity of this reaction is a critical consideration. The cycloaddition of a nitrile oxide with a terminal alkyne generally leads to the 3,5-disubstituted isoxazole with high regioselectivity. rsc.org Various catalysts and reaction conditions have been developed to enhance the efficiency and environmental compatibility of this transformation, including copper-catalyzed systems and solvent-free mechanochemical methods. nih.govnih.gov Hypervalent iodine reagents have also been shown to effectively induce the cycloaddition by promoting the formation of nitrile oxides from oximes. rsc.orgmdpi.com

Table 2: Examples of Nitrile Oxide-Alkyne Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted Isoxazoles | nih.gov |

| Aldoximes | Terminal Alkynes | Hypervalent Iodine | 3,5-Disubstituted Isoxazoles | rsc.org |

| Aldoximes | Terminal Alkynes | Oxone, NaCl, Na₂CO₃ | 3,5-Disubstituted Isoxazoles | tandfonline.com |

When the dipolarophile is an alkene, the initial product of the [3+2] cycloaddition is a 2-isoxazoline. mdpi.com To obtain the aromatic isoxazole ring, a subsequent elimination or oxidation step is required. This approach is particularly relevant when using olefins that contain a suitable leaving group, such as α-halogeno- or α-alkoxyolefins.

The reaction of a nitrile oxide with an alkene is a cornerstone for creating isoxazolines, which are valuable intermediates in their own right. mdpi.comtandfonline.com For the synthesis of chloromethylisoxazoles, one could envision a cycloaddition with an appropriately substituted chloro-alkene, followed by an elimination step to introduce the double bond and form the aromatic isoxazole ring. The regioselectivity of these cycloadditions is often predictable based on frontier molecular orbital (FMO) theory. mdpi.com

Cyclocondensation reactions provide an alternative pathway to the isoxazole nucleus, typically involving the reaction of a three-carbon component with hydroxylamine (B1172632). nih.gov Common three-carbon synthons include 1,3-diketones, α,β-unsaturated ketones, and β-alkoxyvinyl trichloromethyl ketones. nih.gov

For the synthesis of this compound, a potential precursor would be a 1,3-dicarbonyl compound such as 1-chloro-4-hydroxyhex-3-en-2-one. The reaction of this β-ketoenol or a related diketone with hydroxylamine would lead to the closure of the isoxazole ring. The regiochemical outcome of the cyclization depends on the specific reaction conditions and the nature of the substituents on the dicarbonyl substrate.

Cyclocondensation Strategies

Introduction of the Chloromethyl Moiety onto the Isoxazole Ring

Once the isoxazole scaffold is constructed, the introduction of the chloromethyl group is a crucial step in the synthesis of this compound and its analogs.

Direct chloromethylation of a pre-formed isoxazole ring is a potential route, though it can be challenging and may lead to a mixture of products. A more common and controlled approach involves the electrophilic cyclization of a precursor already containing the necessary chloro-substituent.

For example, the synthesis of 3,5-disubstituted 4-halo(seleno)isoxazoles can be achieved by the reaction of 2-alkyn-1-one O-methyl oximes with electrophilic halogenating agents like ICl, I₂, or Br₂. researchgate.netacs.org While this demonstrates the principle of incorporating a halogen during cyclization, specific methods for direct chloromethylation are less commonly reported in the context of creating the CH₂Cl group in a single step on the isoxazole ring.

A more direct strategy involves using a starting material that already contains the chloromethyl group. For instance, the reaction of ethyl 2-chloro-2-hydroxyiminoacetate with propargyl chloride in the presence of triethylamine (B128534) yields ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This method directly incorporates the chloromethyl group into the final isoxazole product.

Another approach is the ring-opening chlorination of certain fused isoxazole systems, which proceeds via selective cleavage of the N-O bond upon treatment with electrophilic chlorinating agents, leading to structurally diverse halogenated compounds. nih.gov

Specific Halogenation Reactions of Hydroxymethyl Isoxazole Precursors

A primary and direct method for the synthesis of this compound and its analogs is the chlorination of the corresponding hydroxymethyl isoxazole precursors. This transformation selectively replaces the hydroxyl group of the CH₂OH moiety with a chlorine atom. The most common and effective reagent used for this specific conversion is thionyl chloride (SOCl₂).

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. The subsequent collapse of this intermediate leads to the formation of the desired chloromethylisoxazole, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The irreversible nature of this step, driven by the release of gases, makes the reaction highly efficient.

In practice, the reaction is often performed in an inert solvent, such as toluene (B28343), to control the reaction temperature. While the reaction can proceed on its own, a base like pyridine (B92270) is sometimes added to neutralize the generated HCl.

A representative example of this transformation is the high-yield synthesis of 3-(chloromethyl)-5-phenylisoxazole from (5-phenylisoxazol-3-yl)methanol. In this procedure, the hydroxymethyl precursor is treated with thionyl chloride in toluene at an elevated temperature (80 °C), resulting in an 88% yield of the final chloromethyl product after purification. chemicalbook.com This method highlights a reliable pathway for producing chloromethylisoxazoles from their stable hydroxymethyl counterparts.

Table 1: Synthesis of Chloromethylisoxazoles via Halogenation of Hydroxymethyl Precursors

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| (5-Phenylisoxazol-3-yl)methanol | Thionyl chloride (SOCl₂) | Toluene, 80 °C, 3 hours | 3-(Chloromethyl)-5-phenylisoxazole | 88% | chemicalbook.com |

Reactivity and Chemical Transformations of 5 Chloromethyl 3 Ethylisoxazole

Nucleophilic Substitution Reactions at the C-5 Chloromethyl Group

The chlorine atom on the methyl group at the C-5 position is a good leaving group, making this site highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups.

Reactions with Amine Nucleophiles (e.g., primary, secondary amines)

The reaction of 5-(chloromethyl)-3-ethylisoxazole with various primary and secondary amines leads to the formation of the corresponding 5-(aminomethyl)-3-ethylisoxazole derivatives. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often at elevated temperatures to facilitate the substitution. The resulting amino compounds are valuable intermediates in the synthesis of more complex molecules. For instance, reactions with heterocyclic amines such as piperidine, morpholine, and pyrrolidine (B122466) have been shown to proceed with high yields, selectively replacing the chlorine atom. researchgate.netresearchgate.net

| Amine Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Primary Amines (e.g., R-NH2) | 5-((Alkylamino)methyl)-3-ethylisoxazole | DMF or DMSO, heat |

| Secondary Amines (e.g., R2NH) | 5-((Dialkylamino)methyl)-3-ethylisoxazole | DMF or DMSO, heat |

| Piperidine | 5-(Piperidin-1-ylmethyl)-3-ethylisoxazole | DMF, 81-96% yield researchgate.netresearchgate.net |

| Morpholine | 4-( (3-Ethylisoxazol-5-yl)methyl)morpholine | DMF, 81-96% yield researchgate.netresearchgate.net |

Reactions with Oxygen-Centred Nucleophiles (e.g., alcohols, alkoxides, acetates)

Oxygen-based nucleophiles readily displace the chloride in this compound to form ethers and esters. Reactions with alkoxides, such as sodium methoxide (B1231860) in methanol (B129727), result in the formation of the corresponding 5-(alkoxymethyl)-3-ethylisoxazole. researchgate.net Similarly, the Williamson ether synthesis, employing substituted phenols in the presence of a base like potassium carbonate, has been utilized to synthesize 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net

| Oxygen-Centred Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Alcohols/Alkoxides (e.g., RO⁻) | 5-(Alkoxymethyl)-3-ethylisoxazole | Methanol, heat researchgate.net |

| Phenols (ArOH) | 5-(Phenoxymethyl)-3-ethylisoxazole | K₂CO₃, DMF researchgate.net |

| Acetates (e.g., CH₃COO⁻) | (3-Ethylisoxazol-5-yl)methyl acetate | Not specifically found in search results |

Reactions with Sulfur-Centred Nucleophiles (e.g., thiols, thiocyanates)

Sulfur nucleophiles, known for their high reactivity, readily participate in substitution reactions with this compound. nih.gov Thiols and their corresponding thiolates react to form thioethers. For instance, treatment with sodium phenylthiolate, sodium benzylthiolate, or sodium furfurylthiolate in methanol leads to the respective 5-(aryl/alkylthiomethyl)-3-ethylisoxazole derivatives. researchgate.net Another common reagent, potassium thiocyanate (B1210189), can be used to introduce a thiocyanate group.

| Sulfur-Centred Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Thiols/Thiolates (e.g., RS⁻) | 5-((Alkyl/Arylthio)methyl)-3-ethylisoxazole | Methanol researchgate.net |

| Potassium Thiocyanate (KSCN) | 5-(Thiocyanatomethyl)-3-ethylisoxazole | Polar aprotic solvent (e.g., DMF) |

Reactions with Carbon-Centred Nucleophiles (e.g., cyanide)

Carbon-based nucleophiles, such as cyanide, can also be employed to extend the carbon chain at the C-5 position. The reaction of similar 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles with potassium cyanide (KCN) has been shown to yield the corresponding acetonitriles. beilstein-journals.org This suggests that this compound would likely react in a similar fashion to produce (3-ethylisoxazol-5-yl)acetonitrile. These reactions are typically performed in a polar aprotic solvent like acetonitrile (B52724) at elevated temperatures. beilstein-journals.org

| Carbon-Centred Nucleophile | Product | Typical Reaction Conditions |

|---|---|---|

| Potassium Cyanide (KCN) | (3-Ethylisoxazol-5-yl)acetonitrile | Acetonitrile, 100°C beilstein-journals.org |

Transformations Involving the Isoxazole (B147169) Ring System

While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself can undergo certain transformations, although it is a relatively stable aromatic system.

Functionalization at Ring Positions (e.g., C-4)

The isoxazole ring is generally susceptible to electrophilic substitution at the C-4 position. thieme-connect.de While specific examples for this compound are not prevalent in the provided search results, the general reactivity pattern of isoxazoles suggests that reactions like halogenation or nitration would likely occur at this position. It is important to note that harsh reaction conditions can sometimes lead to ring cleavage due to the relatively weak N-O bond. thieme-connect.de

Ring-Opening and Rearrangement Pathways of Isoxazole Derivatives

The isoxazole ring, while aromatic, can undergo specific reactions that lead to its cleavage and subsequent rearrangement, providing pathways to different chemical scaffolds. The primary mode of ring-opening for isoxazole derivatives involves the cleavage of the weak N-O bond.

One significant pathway is the reductive cleavage of the N-O bond, which can be accomplished using various reagents. For instance, the reaction of isoxazoles with molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water leads to the formation of β-aminoenones. rsc.orgbeilstein-journals.org This transformation is believed to proceed through a mechanism involving an N-complexed isoxazolepentacarbonylmolybdenum intermediate, which then rearranges to a complexed (β-oxo vinyl)nitrene. This nitrene intermediate is subsequently reduced by the metal in the presence of water to yield the final β-aminoenone product.

Another method for the reductive ring cleavage of isoxazoles utilizes low-valent titanium reagents. The combination of ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (Ti(Oi-Pr)₄) has been shown to be an effective system for this transformation.

Metabolic processes can also induce isoxazole ring-opening. For example, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, undergoes metabolic ring scission to its active α-cyanoenol metabolite. researchgate.net This particular ring-opening is proposed to occur via deprotonation at the C3 position of the isoxazole ring, followed by the cleavage of the N-O bond. researchgate.net This pathway highlights a non-reductive mechanism for isoxazole ring cleavage.

While specific rearrangement reactions for this compound are not extensively documented in readily available literature, general rearrangement principles in heterocyclic chemistry, such as those involving thermal or acidic conditions, could potentially lead to novel structures. However, the predominant documented transformation of the isoxazole ring itself is cleavage.

Table 1: Ring-Opening Reactions of Isoxazole Derivatives

| Reagent(s) | Product Type | Proposed Intermediate |

| Molybdenum Hexacarbonyl (Mo(CO)₆), Water | β-Aminoenone | (β-oxo vinyl)nitrene complex |

| Ethylmagnesium Bromide (EtMgBr), Titanium(IV) Isopropoxide (Ti(Oi-Pr)₄) | β-Hydroxy Carbonyl Compounds (from isoxazolines) | Not specified |

| Cytochrome P450 (in metabolic pathways) | α-Cyanoenol (from Leflunomide) | Not applicable |

Electrophilic Reactivity of the Chloromethyl Group in Mediating Functionalization

The chloromethyl group at the 5-position of the isoxazole ring is a highly reactive electrophilic site, making it a key handle for the functionalization of the molecule. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions (SₙAr). masterorganicchemistry.com This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

These substitution reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. A variety of nucleophiles can be employed to displace the chloride ion.

Common nucleophiles include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding aminomethylisoxazoles.

Thiols: Thiolates react readily to form thioethers.

Alkoxides: Alkoxides, such as sodium methoxide, can be used to introduce alkoxy groups.

Azides: Sodium azide (B81097) is a common reagent to introduce the azidomethyl group, which can be further transformed, for example, via click chemistry or reduction to an amine. nih.gov

Thiocyanates: Potassium thiocyanate can be used to introduce the thiocyanatomethyl group. The reaction between iron(III) chloride and potassium thiocyanate is known to produce a distinct blood-red color due to the formation of iron(III) thiocyanate, a characteristic qualitative test. melscience.comyoutube.comyoutube.com

The versatility of this chloromethyl group as a building block is a central feature of the chemistry of this compound, enabling the construction of more complex molecular architectures.

Table 2: Functionalization of this compound via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Morpholine | -CH₂-N(CH₂)₄O |

| Thiol | Sodium thiophenoxide | -CH₂-S-Ph |

| Alkoxide | Sodium methoxide | -CH₂-OCH₃ |

| Azide | Sodium azide (NaN₃) | -CH₂-N₃ |

| Thiocyanate | Potassium thiocyanate (KSCN) | -CH₂-SCN |

Applications of 5 Chloromethyl 3 Ethylisoxazole As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Architectures

The electrophilic nature of the carbon atom in the chloromethyl group of 5-(chloromethyl)-3-ethylisoxazole makes it an ideal substrate for reactions with nucleophiles, serving as a cornerstone for building more complex heterocyclic structures. This reactivity allows for the covalent linking of the 3-ethylisoxazol-5-ylmethyl moiety to suitable precursors, which can then undergo subsequent cyclization reactions to form fused or linked heterocyclic systems.

Synthesis of Quinoline (B57606) Derivatives

While direct, single-step syntheses of quinolines from this compound are not prominently documented, its structure allows for plausible multi-step pathways to isoxazole-substituted quinolines. A general strategy involves the initial alkylation of an appropriate aniline (B41778) derivative via nucleophilic substitution at the chloromethyl group. For example, reacting this compound with a β-ketoaniline, such as 2-aminoacetophenone, would yield an N-alkylated intermediate. This intermediate could then undergo an intramolecular cyclization, such as a modified Friedländer annulation, to construct the quinoline ring system fused or linked to the isoxazole (B147169) moiety. The synthesis of isoxazolo[5,4-b]quinolines has been reported, demonstrating the viability of combining these two heterocyclic systems into a single molecular entity. ijpsdronline.com Such hybrid structures are of significant interest in medicinal chemistry. researchgate.net

Synthesis of Benzoxazole (B165842) Derivatives

The synthesis of benzoxazole derivatives incorporating the 3-ethylisoxazole unit can be envisioned through a pathway analogous to quinoline synthesis. The key reaction would be the nucleophilic attack of a 2-aminophenol (B121084) on this compound. This Williamson ether-type reaction on the phenolic oxygen or N-alkylation on the amino group would furnish a substituted 2-aminophenol. Subsequent acid-catalyzed dehydration and cyclization of this intermediate would lead to the formation of the corresponding benzoxazole derivative. This approach leverages the established reactivity of 2-aminophenols in benzoxazole synthesis. mdpi.com The reactive chloromethyl group is a key feature in precursors for such syntheses. mdpi.com

Synthesis of Oxadiazole Derivatives

The construction of oxadiazole rings typically involves the cyclization of acylhydrazide (carbohydrazide) precursors. nih.gov this compound can serve as an alkylating agent to introduce the isoxazole fragment onto a suitable scaffold for oxadiazole synthesis. For instance, a reaction between this compound and a carbohydrazide (B1668358) would yield an N-alkylated hydrazide. This intermediate, upon reaction with a dehydrating agent such as phosphorus oxychloride, can undergo cyclization to form a 1,3,4-oxadiazole (B1194373) ring bearing a (3-ethylisoxazol-5-yl)methyl substituent. This method provides a modular approach to novel isoxazole-oxadiazole hybrid molecules.

Synthesis of Pyrazole (B372694) Derivatives

The isoxazole ring is a well-known synthetic equivalent of a 1,3-dicarbonyl compound and can undergo ring transformation reactions. A notable example is the reaction of isoxazoles with hydrazine (B178648) hydrate. asianpubs.orgnih.gov In this reaction, hydrazine attacks the isoxazole ring, leading to its cleavage and subsequent recyclization to form a more stable pyrazole ring. When this compound is treated with hydrazine hydrate, it is expected to yield 3-(or 5-)(chloromethyl)methyl-5-(or 3-)ethyl-1H-pyrazole. The precise isomer obtained would depend on the regioselectivity of the initial nucleophilic attack and subsequent cyclization. This transformation provides a direct route from an isoxazole scaffold to a pyrazole scaffold.

Table 1: Plausible Synthesis of Pyrazole from this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydrazine Hydrate (NH₂NH₂·H₂O) | 3-((Chloromethyl)methyl)-5-ethyl-1H-pyrazole | Ring Transformation |

Formation of Complex Macrocyclic Ethers

The synthesis of macrocycles containing an isoxazole unit can be achieved using this compound as a key component. The reactive chloromethyl group is well-suited for participating in Williamson ether syntheses under high-dilution conditions to favor intramolecular cyclization. A plausible route involves the reaction of this compound with a long-chain polyethylene (B3416737) glycol or another suitable diol in the presence of a base. A double nucleophilic substitution, potentially in a stepwise manner, could lead to the formation of a large ring structure incorporating the isoxazole moiety as a rigid-linking element. Additionally, the isoxazole ring itself has been employed as a masked 1,3-diketone functionality to facilitate the construction of complex macrocyclic precursors in natural product synthesis. nih.gov

Chemical Functionalization of Diverse Organic Substrates

The primary application of this compound as a functionalization agent stems from the high reactivity of its chloromethyl group in nucleophilic substitution (S_N2) reactions. nih.gov This allows for the covalent attachment of the (3-ethylisoxazol-5-yl)methyl group to a wide variety of organic molecules containing nucleophilic centers, such as oxygen, nitrogen, or sulfur atoms. This process is a powerful tool for modifying existing molecules to explore new chemical space, particularly in the development of pharmacologically active compounds. The reaction of chloromethylisoxazoles with various nucleophiles is a known method for producing functionally substituted isoxazoles. researchgate.netmdpi.com

The general scheme for this functionalization is the reaction of a nucleophile (Nu-H) with this compound in the presence of a base, which deprotonates the nucleophile, enhancing its reactivity towards the electrophilic chloromethyl group. The chloride ion serves as a good leaving group, driving the reaction forward.

Table 2: Functionalization of Substrates via Nucleophilic Substitution

| Nucleophile Class | Example Nucleophile | Base | Product Structure |

| O-Nucleophile | Phenol | K₂CO₃ | |

| N-Nucleophile | Morpholine | Et₃N | |

| S-Nucleophile | Thiophenol | NaH |

This strategy enables the synthesis of diverse derivatives where the isoxazole unit can influence the parent molecule's steric, electronic, and pharmacokinetic properties. For example, alkylation of phenols yields aryloxymethylisoxazoles, while reactions with amines or thiols produce the corresponding aminomethyl or thia-analogues, respectively. researchgate.net

Application as a Chloromethylating Agent for Aromatic Systems

While direct studies detailing the use of this compound specifically as a chloromethylating agent for aromatic systems are not extensively documented in the provided search results, the reactivity of the chloromethyl group suggests its potential for such applications. Chloromethylating agents are crucial in organic synthesis for introducing a chloromethyl (-CH2Cl) group onto an aromatic ring, a key step in the preparation of various intermediates.

Given the electrophilic nature of the carbon atom in the chloromethyl group, it is plausible that this compound could react with electron-rich aromatic compounds under Friedel-Crafts-type conditions. This would involve the activation of the C-Cl bond by a Lewis acid, followed by electrophilic attack on the aromatic ring. The resulting product would be an aromatic compound substituted with a (3-ethylisoxazol-5-yl)methyl group.

Introduction of Diverse Functional Groups via Chloromethyl Displacement

The primary application of this compound in synthesis is the introduction of a wide array of functional groups through nucleophilic substitution of the chlorine atom. The reactive nature of the chloromethyl group allows it to be readily displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility makes it a key precursor for creating a library of substituted isoxazoles.

Common nucleophiles employed in these reactions include:

Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl-substituted isoxazoles.

Thiols: Thiolates can displace the chloride to form thioethers.

Alkoxides: Treatment with alkoxides or phenoxides results in the formation of ethers.

Azides: Sodium azide (B81097) can be used to introduce an azidomethyl group, which can be further transformed into an amine or participate in click chemistry reactions.

Cyanides: Cyanide ions can be used to form the corresponding nitrile, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

These substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The ability to introduce such a diverse range of functionalities highlights the importance of this compound as a foundational molecule in synthetic chemistry.

Contributions to Chemical Library Synthesis

The concept of molecular scaffolds is central to modern drug discovery and chemical biology. mdpi.comosti.govchemrxiv.org Scaffolds are core molecular structures that can be systematically derivatized to create large collections of related compounds, known as chemical libraries. mdpi.comnih.gov These libraries are then screened for biological activity to identify new drug leads or chemical probes to study biological processes. nih.gov

Design and Preparation of Diverse Molecular Scaffolds for Chemical Biology Research

The isoxazole ring is a recognized and important heterocyclic scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govlifechemicals.com The ability to functionalize this compound at the 5-position makes it an excellent starting material for the creation of diverse molecular scaffolds. enamine.net By systematically reacting it with a variety of nucleophiles, as described in section 4.2.2, a library of compounds with a common 3-ethylisoxazole core but differing peripheral functional groups can be rapidly assembled.

This approach allows for the exploration of a broad chemical space around the isoxazole scaffold. mdpi.comosti.gov The diverse functional groups introduced can modulate the physicochemical properties of the molecules, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence their biological activity and pharmacokinetic profiles. The generation of such focused libraries is a key strategy in hit-to-lead optimization and the development of novel therapeutic agents. nih.gov

Below is a table summarizing the types of reactions and the resulting functional groups that can be introduced using this compound.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amine | R₂NH | Aminomethyl (-CH₂NR₂) |

| Thiol | RSH | Thiomethyl (-CH₂SR) |

| Alkoxide | ROH | Alkoxymethyl (-CH₂OR) |

| Azide | NaN₃ | Azidomethyl (-CH₂N₃) |

| Cyanide | NaCN | Cyanomethyl (-CH₂CN) |

This systematic derivatization of the this compound scaffold provides a powerful tool for generating molecular diversity and accelerating the discovery of new biologically active compounds.

Advanced Mechanistic and Computational Investigations on Isoxazole Derivatives

Elucidation of Reaction Mechanisms in Isoxazole (B147169) Formation

The synthesis of the isoxazole core, a fundamental heterocyclic scaffold, is most commonly achieved through the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). nih.gov Understanding the intricate mechanisms of this transformation is crucial for controlling reaction outcomes and designing efficient synthetic routes.

The 1,3-dipolar cycloaddition for isoxazole synthesis has been the subject of extensive mechanistic debate, primarily centering on whether the reaction proceeds through a concerted or a stepwise pathway.

Concerted Mechanism: The initially accepted and still prevalent model, proposed by Huisgen, describes a pericyclic reaction where the two new sigma bonds are formed simultaneously. nih.govacs.org This process involves a single, highly ordered transition state where the dipole and dipolarophile approach each other in a specific orientation. Computational studies using Density Functional Theory (DFT) have shown that for many common 1,3-dipolar cycloadditions, the concerted path is energetically favored over stepwise alternatives. acs.org

Stepwise Mechanism: An alternative pathway involves the formation of a diradical or zwitterionic intermediate. nih.govacs.org In this two-step process, one sigma bond is formed first, leading to an intermediate which then cyclizes to form the final isoxazole ring. While often higher in energy, this pathway can become competitive or even dominant under certain conditions, such as with highly reactive dipolarophiles or in polar solvents that can stabilize charged intermediates. acs.orgacs.org For instance, DFT and post-Hartree-Fock calculations on the reaction of a nitrone with ethene indicated that while a stepwise process is viable, the concerted pathway is clearly preferred. acs.org However, studies on reactions between nitrones and isocyanates have revealed that stepwise mechanisms are energetically preferred, particularly in polar solvents that stabilize polar transition states and intermediates. acs.org

The specific mechanism for the formation of 5-(Chloromethyl)-3-ethylisoxazole would depend on the chosen precursors, but it is generally understood to follow the principles of 1,3-dipolar cycloaddition.

To enhance reaction rates, improve yields, and control selectivity, various catalysts and promoters are employed in isoxazole synthesis. Lewis acids, in particular, play a significant role.

A Lewis acid can activate the electrophile by coordinating to one of its basic atoms, thereby increasing its electrophilicity and lowering the activation energy of the subsequent reaction step. youtube.com In the context of isoxazole synthesis, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) have been shown to be effective. nih.govnih.gov

For example, a method for synthesizing isoxazole derivatives from 2-methylquinoline (B7769805) derivatives and alkynes was developed using AlCl₃ as a Lewis acid promoter, avoiding the need for more toxic transition metals. nih.govresearchgate.net Similarly, BF₃·OEt₂ has been used to catalyze the annulation of glyoxylate (B1226380) esters and nitrosoarenes to form 2,1-benzisoxazole scaffolds. nih.gov The use of BF₃·OEt₂ has also been shown to influence the regioselectivity in the cyclocondensation of β-enamino diketones with hydroxylamine (B1172632). nih.gov

Other promoters include copper salts, which are widely used in cycloaddition reactions. organic-chemistry.org Computational studies on copper(I)-catalyzed cycloadditions of nitrile oxides have revealed a nonconcerted mechanism involving unique metallacycle intermediates, highlighting the profound impact of the catalyst on the reaction pathway. organic-chemistry.org

| Catalyst/Promoter | Role in Isoxazole Synthesis | Example Reaction |

| Aluminum Trichloride (AlCl₃) | Lewis acid catalyst activating the electrophile. | Synthesis of isoxazoles from 2-methylquinolines and alkynes. nih.govresearchgate.net |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acid catalyst, can influence regioselectivity. | Annulation to 2,1-benzisoxazoles; regioselective synthesis from β-enamino diketones. nih.govnih.gov |

| Copper(I) Salts | Catalyst revealing nonconcerted mechanisms. | Cycloaddition of copper(I) acetylides to nitrile oxides. organic-chemistry.org |

Studies on Regioselectivity and Stereoselectivity in Isoxazole Chemistry

When unsymmetrical nitrile oxides react with unsymmetrical alkynes, the formation of two different regioisomers is possible. For this compound, this means controlling the placement of the ethyl group at position C3 and the chloromethyl group at C5.

Computational chemistry has become an indispensable tool for predicting and understanding the outcomes of chemical reactions. Methods like Density Functional Theory (DFT) are widely used to analyze the regioselectivity of 1,3-dipolar cycloadditions. researchgate.net By calculating the activation energies for the different possible pathways leading to the various isomers, chemists can predict which product will be favored. researchgate.net

These calculations often involve analyzing the frontier molecular orbitals (FMOs) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction's feasibility and regioselectivity. Global reactivity indices derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), also provide insight into the reactivity and the direction of electron flow, helping to predict the major regioisomer. researchgate.net While older semi-empirical methods like MNDO (Modified Neglect of Diatomic Overlap) have been used, modern DFT calculations provide more accurate and reliable predictions.

The regiochemical outcome of the 1,3-dipolar cycloaddition to form 3,5-disubstituted isoxazoles is governed by a combination of electronic and steric factors.

Electronic Factors: The primary controlling factor is the electronic character of the substituents on both the nitrile oxide and the alkyne. The preferred regioisomer results from the pathway with the smallest HOMO-LUMO energy gap between the reactants. In many cases, this corresponds to the union of the most nucleophilic atom of the dipole with the most electrophilic atom of the dipolarophile.

Steric Factors: Steric hindrance between bulky substituents on the reactants can disfavor certain transition states, thereby influencing the regiochemical outcome. If electronic factors for both pathways are similar, steric effects can become the deciding factor.

Reaction Conditions: Parameters such as the solvent, temperature, and the presence of catalysts can also significantly influence regioselectivity. organic-chemistry.org For instance, in certain syntheses of amino-isoxazoles, the reaction temperature and pH were identified as key factors in determining the final regioisomer. organic-chemistry.org Lewis acid catalysts can alter the electronic properties of the reactants and thus change the preferred isomeric product. nih.gov

The regioselective synthesis of 3,5-disubstituted isoxazoles is a well-established field, and achieving the specific substitution pattern of this compound relies on the careful selection of precursors and reaction conditions to favor one regioisomeric transition state over the other. rsc.org

Theoretical Analyses of Electronic Structure and Reactivity

Theoretical calculations are crucial for understanding the intrinsic properties of the isoxazole ring. Isoxazole is an electron-rich aromatic heterocycle. wikipedia.org The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron distribution and reactivity of the ring.

Application of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of physical organic chemistry, providing profound insights into the reactivity and selectivity of chemical reactions. numberanalytics.comnih.gov The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.org In essence, the HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). wikipedia.orgresearchgate.net The interaction, overlap, and subsequent electron transfer between the HOMO of one molecule and the LUMO of another dictate the feasibility and pathway of a chemical reaction. wikipedia.org

For the compound this compound, FMO theory can be applied to predict its reactivity. The molecule possesses several key features: the isoxazole ring, an ethyl group at position 3, and a reactive chloromethyl group at position 5. The isoxazole ring itself contains heteroatoms (nitrogen and oxygen) that influence the electron distribution across the molecule. The chloromethyl group (-CH₂Cl) is a potent electrophilic site due to the electron-withdrawing nature of the chlorine atom, which lowers the energy of the LUMO localized on this group.

Consequently, in nucleophilic substitution reactions, the LUMO of this compound, centered on the chloromethyl carbon, will interact with the HOMO of an incoming nucleophile. The energy gap between the reactant's HOMO and the isoxazole's LUMO is a critical factor in determining the reaction rate. A smaller energy gap facilitates a more favorable interaction and a faster reaction.

FMO theory is also instrumental in understanding pericyclic reactions, such as [3+2] cycloadditions, which are a common method for synthesizing the isoxazole ring itself. wikipedia.orgresearchgate.netorganic-chemistry.org In such reactions, the symmetry and energy of the frontier orbitals of the dipole (e.g., a nitrile oxide) and the dipolarophile (e.g., an alkyne) must align favorably for the reaction to proceed. wikipedia.org While the chloromethyl group is not directly involved in the ring's cycloaddition, computational studies on substituted isoxazoles use FMO analysis to rationalize the regioselectivity and reaction outcomes. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for a detailed, quantitative understanding of chemical reactions, complementing experimental findings. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate the energies of reactants, intermediates, and products, and characterize the high-energy transition states that connect them. youtube.comnih.gov

For this compound, computational modeling can elucidate the mechanisms of its various reactions. A primary application would be modeling the nucleophilic substitution at the chloromethyl group. A typical computational workflow would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound and a chosen nucleophile), the transition state, and the product. nih.gov

Transition State Search: Locating the exact structure of the transition state, which is a first-order saddle point on the potential energy surface. This is a critical step, often employing algorithms like the synchronous transit-guided quasi-Newton (STQN) method. youtube.comyoutube.com

Frequency Calculation: Performing a vibrational frequency analysis to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real, positive vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

DFT calculations, often using hybrid functionals like B3LYP or ωB97X-D and appropriate basis sets (e.g., 6-311+G(d,p)), can provide these insights. nih.govmdpi.com For instance, modeling the reaction with different nucleophiles would allow for a theoretical comparison of reaction rates. Furthermore, computational studies can investigate the influence of the solvent by using implicit (continuum) or explicit solvent models, providing a more accurate picture of the reaction in solution. nih.gov Such studies have been performed on related heterocyclic systems to successfully predict reaction outcomes and explain complex mechanisms. nih.gov

Spectroscopic Analysis for Structural Elucidation of Intermediates and Products

The characterization of reaction intermediates and final products is crucial for understanding reaction mechanisms. This is achieved primarily through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). nih.govmissouri.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule.

¹H NMR: For this compound, the proton spectrum would show characteristic signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group. A key signal would be a singlet for the isoxazole ring proton (H-4). Another distinct singlet would correspond to the two protons of the chloromethyl (-CH₂Cl) group, typically found in the range of 4.5-5.5 ppm. In a study of a related isoxazole, a methylene group attached to the ring was observed as a singlet at 5.19 ppm. sciarena.com

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. docbrown.info For this compound, one would expect to see six distinct signals corresponding to the two carbons of the ethyl group, the three carbons of the isoxazole ring, and the carbon of the chloromethyl group. The chemical shifts provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. missouri.edulibretexts.org For this compound and its reaction products, key absorptions would include:

C-H stretching from the ethyl group just below 3000 cm⁻¹. vscht.cz

Stretching vibrations for the C=N and C=C bonds within the isoxazole ring, typically found in the 1600-1400 cm⁻¹ region. vscht.cz

A C-O stretching vibration associated with the isoxazole ring.

A C-Cl stretching vibration from the chloromethyl group, which is expected in the fingerprint region, generally between 850 and 550 cm⁻¹. libretexts.orgorgchemboulder.com When a substitution reaction occurs, the disappearance of the C-Cl band and the appearance of new bands corresponding to the new functional group (e.g., an -OH, -CN, or -N₃ group) provide direct evidence of the transformation.

Mass Spectrometry (MS): MS provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. libretexts.org For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. Common fragmentation patterns could involve the loss of a chlorine radical (M-35) or the entire chloromethyl group (M-49). nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of products and intermediates. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Range |

|---|---|---|

| ¹H NMR | Ethyl -CH₃ | ~1.3 ppm (triplet) |

| Ethyl -CH₂- | ~2.8 ppm (quartet) | |

| Isoxazole C4-H | ~6.5 ppm (singlet) | |

| Chloromethyl -CH₂Cl | ~4.8 ppm (singlet) | |

| ¹³C NMR | Ethyl -CH₃ | ~12 ppm |

| Ethyl -CH₂- | ~20 ppm | |

| Chloromethyl -CH₂Cl | ~35-45 ppm | |

| Isoxazole Ring Carbons | ~100-170 ppm | |

| IR Spec. | C-H Stretch (sp³) | 2850-3000 cm⁻¹ |

| C=N / C=C Stretch | 1400-1600 cm⁻¹ | |

| C-Cl Stretch | 600-800 cm⁻¹ |

Future Research Directions and Perspectives in 5 Chloromethyl 3 Ethylisoxazole Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of 5-(chloromethyl)-3-ethylisoxazole is no exception. Future research will likely prioritize the development of methodologies that are not only efficient but also environmentally benign. This includes the exploration of catalytic systems that can replace stoichiometric reagents, the use of greener solvent systems, and the design of processes that minimize waste generation.

One promising avenue is the development of one-pot or tandem reaction sequences that can construct the isoxazole (B147169) ring and introduce the chloromethyl group in a single, streamlined process. This approach would significantly reduce the number of purification steps, thereby saving time, resources, and minimizing solvent usage. Furthermore, the investigation of flow chemistry techniques could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related isoxazoles.

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, will also be a key consideration. Future synthetic routes will aim to maximize the incorporation of atoms from the starting materials into the final this compound structure, thus minimizing the formation of byproducts.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Methods | Reduced waste, higher efficiency, potential for asymmetric synthesis. | Development of novel metal-based or organocatalysts. |

| One-Pot Reactions | Reduced reaction time, fewer purification steps, lower solvent consumption. | Design of compatible reaction conditions for sequential transformations. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. | Optimization of reactor design and reaction conditions for continuous production. |

| Greener Solvents | Reduced environmental impact and toxicity. | Exploration of bio-based solvents, supercritical fluids, or solvent-free conditions. |

Exploration of Novel Reactivity Patterns for the Chloromethyl Group

The chloromethyl group at the 5-position of the isoxazole ring is a key functional handle that allows for a wide range of chemical transformations. While its utility as an electrophile in substitution reactions is well-established, future research will likely delve into uncovering new and non-obvious modes of reactivity.

For instance, the development of novel catalytic methods for the cross-coupling of the chloromethyl group with various partners could significantly expand the synthetic toolbox. This might include the exploration of photoredox catalysis or dual catalytic systems to enable previously challenging transformations. Additionally, the activation of the C-Cl bond through unconventional means, such as single-electron transfer processes, could lead to the discovery of new reaction pathways.

Another area of interest is the potential for the chloromethyl group to participate in intramolecular reactions, leading to the formation of fused or bicyclic isoxazole systems. Such strategies could provide rapid access to complex molecular architectures with potential applications in medicinal chemistry and materials science.

Expansion of Synthetic Utility in Organic Synthesis and Materials Science

The versatility of this compound as a building block will continue to be a major driver of research. In organic synthesis, its use as a precursor to a diverse array of functionalized isoxazoles will likely be expanded. This could involve the development of new methodologies for the introduction of various functional groups, such as amino, alkoxy, and cyano groups, through nucleophilic substitution of the chloride.

In the realm of materials science, the isoxazole ring is an attractive scaffold for the construction of novel functional materials. The ability to readily modify the 5-position of this compound makes it an ideal starting point for the synthesis of isoxazole-containing polymers, liquid crystals, and organic light-emitting diodes (OLEDs). Future research will likely focus on the design and synthesis of such materials with tailored electronic and photophysical properties.

The incorporation of the 3-ethyl-5-isoxazolyl moiety into larger molecular frameworks could also lead to the development of new ligands for catalysis or materials with interesting self-assembly properties.

Table 2: Potential Applications in Organic Synthesis and Materials Science

| Application Area | Potential Use of this compound | Desired Outcome |

| Medicinal Chemistry | Synthesis of isoxazole-containing bioactive molecules. | Development of new therapeutic agents. |

| Agrochemicals | Precursor to novel pesticides and herbicides. | Discovery of more effective and selective crop protection agents. |

| Polymer Chemistry | Monomer for the synthesis of functional polymers. | Creation of materials with tailored thermal, mechanical, and electronic properties. |

| Materials Science | Building block for liquid crystals and OLEDs. | Development of advanced materials for electronic and optical applications. |

Advanced Integrated Experimental and Computational Studies

The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting the behavior of molecules. In the context of this compound, integrated studies will play a crucial role in advancing the field.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. These calculations can be used to rationalize observed reactivity patterns, predict the outcomes of new reactions, and guide the design of new experiments. For example, computational modeling can be employed to study the transition states of reactions involving the chloromethyl group, thereby providing a deeper understanding of the reaction mechanism.

The combination of experimental data with computational analysis can also be used to refine our understanding of the structure-property relationships in isoxazole-containing materials. This integrated approach will be instrumental in the rational design of new molecules and materials with desired functionalities. Future research will likely see an increased use of these combined strategies to accelerate the pace of discovery in isoxazole chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-3-ethylisoxazole, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound is synthesized via a multi-step process:

Oxime Formation : React substituted aromatic aldehydes with hydroxylamine hydrochloride under alkaline conditions to form oximes .

Cyclization : Use dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to cyclize oximes into (3-substituted phenylisoxazol-5-yl)methanol intermediates .

Chlorination : Treat intermediates with NCS in dichloromethane and N,N-dimethylformamide (DMF) at room temperature for 4–5 hours to introduce the chloromethyl group .

- Critical Parameters : Reaction time (4–5 hours for chlorination), stoichiometry (2 mmol NCS per 2 mmol substrate), and solvent choice (DMF enhances reactivity). Yield optimization requires precise control of these variables .

Q. How can researchers purify this compound derivatives effectively?

- Methodological Answer :

- Liquid-Liquid Extraction : After chlorination, separate the product using ethyl acetate and saturated NaCl solution (3 × 30 mL) to remove polar impurities .

- Crystallization : Purify the crude product via hot ethanol recrystallization, which improves purity by removing unreacted starting materials .

- TLC Monitoring : Use thin-layer chromatography (TLC) with dichloromethane/hexane solvent systems to track reaction progress and confirm purity .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on peaks for the chloromethyl group (~4.6 ppm for H) and isoxazole ring protons .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~650 cm) .

- Melting Point Analysis : Compare observed melting points with literature values to assess purity (e.g., derivatives like 4a melt at 49–50°C) .

Advanced Research Questions

Q. How can the synthesis yield of this compound be optimized, and what challenges exist in scaling up?

- Methodological Answer :

- Yield Optimization : Increase chlorination efficiency by substituting NCS with alternatives like phosphorus pentachloride (PCl), which may reduce side reactions .

- Scale-Up Challenges :

- Exothermic Reactions : Control temperature during chlorination to prevent runaway reactions.

- Solvent Volume : Ethyl acetate extraction becomes impractical at large scales; switch to continuous liquid-liquid extraction systems .

- Catalytic Methods : Explore transition-metal catalysts (e.g., CuI) to enhance cyclization efficiency .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can structural modifications enhance efficacy?

- Methodological Answer :

- Antimicrobial Activity : Derivatives exhibit activity via inhibition of fungal ergosterol synthesis or bacterial cell wall enzymes. For example, 4a (4-butylphenyl derivative) showed MIC values of 8 µg/mL against Candida albicans .

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Introduce -CF or -NO at the phenyl ring to enhance electrophilicity and target binding .

- Chloromethyl Flexibility : Replace the chloromethyl group with a hydroxymethyl moiety to reduce toxicity while retaining activity (e.g., Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate derivatives) .

Q. What are the best practices for ensuring compound stability during storage, and how do structural factors influence degradation?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight, amber vials to prevent hydrolysis of the chloromethyl group. Avoid exposure to humidity, which accelerates degradation .

- Degradation Pathways :

- Hydrolysis : The chloromethyl group reacts with water to form hydroxymethyl derivatives, reducing bioactivity. Stabilize by adding molecular sieves to storage containers .

- Photodegradation : Isoxazole rings are UV-sensitive; use light-resistant packaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.